1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea
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Overview
Description
1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyrimidinyl-piperazine moiety, and a sulfonyl-ethyl linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Similar compounds with sulfonyl piperazine structures have been found to bind to the colchicine binding site of tubulin .
Mode of Action
It can be inferred from related compounds that it may interact with its target through the sulfonyl piperazine moiety
Biochemical Pathways
If the compound does indeed target tubulin, it could potentially affect cell division and other microtubule-dependent processes .
Pharmacokinetics
Similar compounds have been used in cell-based assays, suggesting that they can be absorbed and distributed within cells
Result of Action
If it does indeed target tubulin, it could potentially disrupt microtubule dynamics and affect cell division .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea are not fully understood yet. Compounds with similar structures have been shown to interact with enzymes such as acetylcholinesterase . These interactions can influence various biochemical reactions, potentially altering the activity of the enzyme and impacting the overall biochemical pathway .
Cellular Effects
The cellular effects of this compound are currently under investigation. Some related compounds have shown antiproliferative activity against human cancer cell lines , suggesting that this compound may also have potential effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. It’s plausible that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression, similar to other compounds in its class .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of phenyl isocyanate with 2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanol in the presence of a base to form the urea linkage. The sulfonyl group is then introduced through a sulfonation reaction using sulfonyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated reagents and strong bases such as sodium hydride (NaH) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Scientific Research Applications
1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
Comparison with Similar Compounds
1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea: Lacks the pyrimidinyl and sulfonyl groups, resulting in different biological activity.
1-Phenyl-3-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea: Contains a pyridinyl group instead of a pyrimidinyl group, which may alter its binding affinity and specificity.
1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)urea: Lacks the sulfonyl group, affecting its chemical reactivity and biological properties.
Uniqueness: The presence of both the pyrimidinyl-piperazine moiety and the sulfonyl-ethyl linkage in 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1-phenyl-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c24-17(21-15-5-2-1-3-6-15)20-9-14-27(25,26)23-12-10-22(11-13-23)16-18-7-4-8-19-16/h1-8H,9-14H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIKGJNMGPXIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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